molecular formula C17H14N2 B12793230 Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- CAS No. 55609-55-7

Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl-

Cat. No.: B12793230
CAS No.: 55609-55-7
M. Wt: 246.31 g/mol
InChI Key: LZMKIATWWPKZEM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .

Industrial Production Methods: Industrial production of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- often involves scalable and efficient synthetic strategies. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . This method does not require transition metals, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized imidazoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • Imidazo(1,5-a)quinoxaline
  • Imidazo(1,2-a)quinoxaline
  • Imidazo(1,5-a)quinoline

Comparison: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is unique due to its specific ring structure and the presence of a phenyl group at the 2-position. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For example, Imidazo(1,5-a)quinoxaline and Imidazo(1,2-a)quinoxaline have different ring fusion patterns, leading to variations in their reactivity and biological activities .

Properties

CAS No.

55609-55-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-phenyl-4,5-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-9,12H,10-11H2

InChI Key

LZMKIATWWPKZEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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